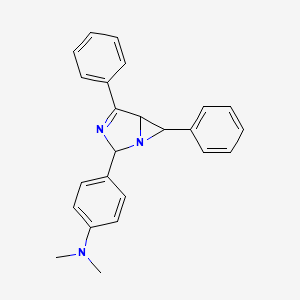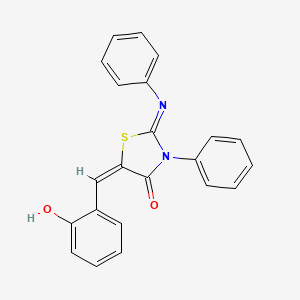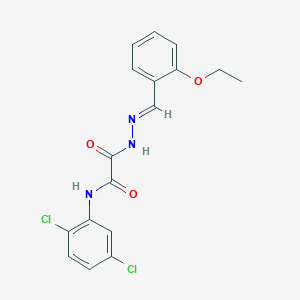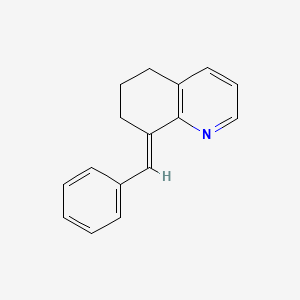
1-Chloro-1,1-dinitroethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1,1-dinitroethane is an organic compound with the molecular formula C2H3ClN2O4 It is a halonitro compound, characterized by the presence of both chlorine and nitro groups attached to an ethane backbone
准备方法
The synthesis of 1-Chloro-1,1-dinitroethane typically involves the nitration of 1-chloroethane. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to avoid decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1-Chloro-1,1-dinitroethane undergoes several types of chemical reactions, including:
Reduction: It can be reduced to 1-chloro-1-nitroethane using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-hydroxy-1,1-dinitroethane.
Oxidation: Under strong oxidizing conditions, it can be further oxidized to form 1,1,1-trinitroethane.
Common reagents used in these reactions include potassium iodide, xenon difluoride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-1,1-dinitroethane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other halonitro compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of high-energy materials and as an intermediate in the manufacture of various chemicals.
作用机制
The mechanism of action of 1-Chloro-1,1-dinitroethane involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects or toxicity, depending on the context.
相似化合物的比较
1-Chloro-1,1-dinitroethane can be compared with other similar compounds, such as 1-bromo-1,1-dinitroethane and 1,1,1-trinitroethane. While all these compounds share the dinitroethane backbone, the presence of different halogen atoms (chlorine, bromine) or additional nitro groups (trinitro) can significantly alter their chemical properties and reactivity. For example, 1-bromo-1,1-dinitroethane may exhibit different reactivity in substitution reactions compared to this compound due to the differing electronegativities and bond strengths of chlorine and bromine.
属性
CAS 编号 |
2972-95-4 |
|---|---|
分子式 |
C2H3ClN2O4 |
分子量 |
154.51 g/mol |
IUPAC 名称 |
1-chloro-1,1-dinitroethane |
InChI |
InChI=1S/C2H3ClN2O4/c1-2(3,4(6)7)5(8)9/h1H3 |
InChI 键 |
WCEVKBJRFBEDHR-UHFFFAOYSA-N |
规范 SMILES |
CC([N+](=O)[O-])([N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)

![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)

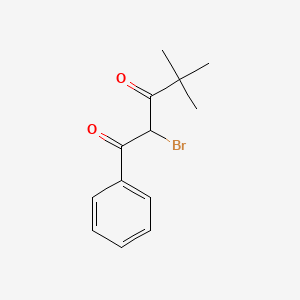

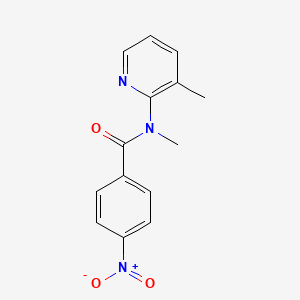
![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)


